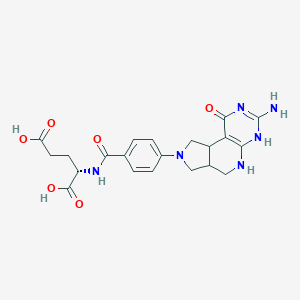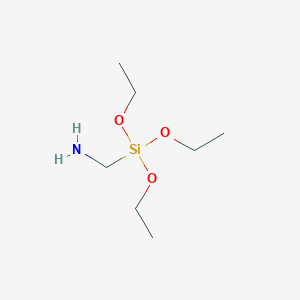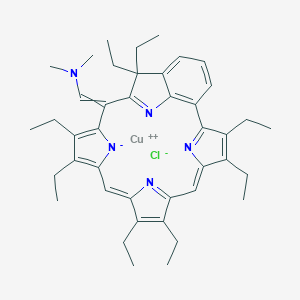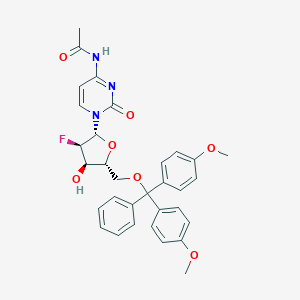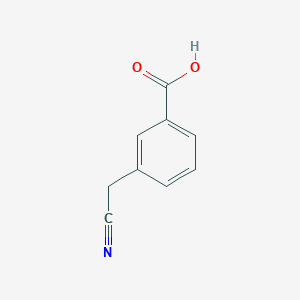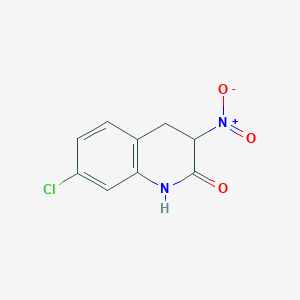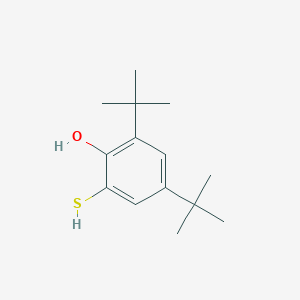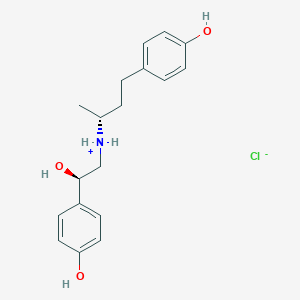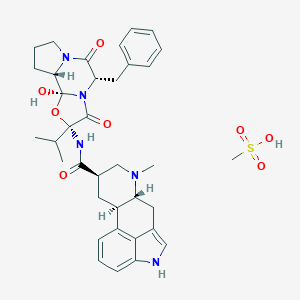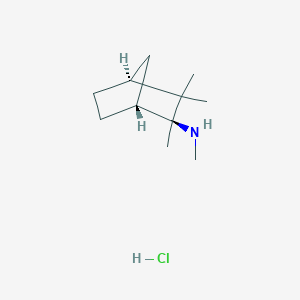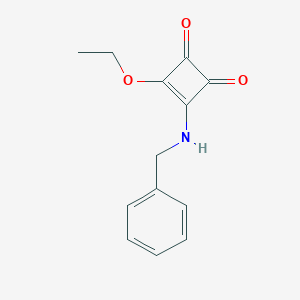
3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione is an organic compound characterized by a cyclobutene ring substituted with benzylamino and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione typically involves the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the Benzylamino Group: The benzylamino group can be introduced via a nucleophilic substitution reaction, where benzylamine reacts with a suitable leaving group on the cyclobutene ring.
Ethoxylation: The ethoxy group can be introduced through an etherification reaction, where an ethyl group is attached to the cyclobutene ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The benzylamino and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It may be used in studies investigating the biological activity of cyclobutene derivatives.
Material Science: The compound can be explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The benzylamino group may interact with enzymes or receptors, modulating their activity. The ethoxy group can influence the compound’s solubility and bioavailability, affecting its overall biological activity.
Comparison with Similar Compounds
3-(Benzylamino)-4-methoxycyclobut-3-ene-1,2-dione: Similar structure but with a methoxy group instead of an ethoxy group.
3-(Benzylamino)-4-propoxycyclobut-3-ene-1,2-dione: Similar structure but with a propoxy group instead of an ethoxy group.
3-(Phenylamino)-4-ethoxycyclobut-3-ene-1,2-dione: Similar structure but with a phenylamino group instead of a benzylamino group.
Uniqueness: The unique combination of benzylamino and ethoxy groups on the cyclobutene ring imparts specific chemical and biological properties to 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione, distinguishing it from its analogs. This uniqueness can be leveraged in designing compounds with targeted biological activities or specific material properties.
Properties
IUPAC Name |
3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13-10(11(15)12(13)16)14-8-9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBJJNQPIJHMPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381778 |
Source


|
| Record name | 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144913-06-4 |
Source


|
| Record name | 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

